(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone

Catalog No.
S6719892
CAS No.
5351-80-4
M.F
C9H11N3OS
M. Wt
209.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone

CAS Number

5351-80-4

Product Name

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone

IUPAC Name

[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

InChI

InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6-

InChI Key

BIEMWXMGBNTEMI-WDZFZDKYSA-N

SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)O

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)O

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. This compound is characterized by a thiosemicarbazone group attached to a 4-hydroxyphenyl ethanone moiety, which contributes to its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The molecular formula for this compound is C₉H₁₁N₃OS, and it has a molecular weight of 209.27 g/mol.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Thiosemicarbazide derivatives.
  • Substitution: Esters or ethers of the phenolic hydroxyl group.

The biological activity of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone has been extensively studied:

  • Antimicrobial Activity: Exhibits significant antibacterial and antiviral properties, making it a candidate for treating infections.
  • Anticancer Properties: Demonstrates potential in inhibiting cancer cell growth by interfering with DNA synthesis and repair mechanisms. This action may lead to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition: It has shown effectiveness in inhibiting enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and cancer treatment .

The synthesis of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone typically involves the condensation of 4-hydroxyacetophenone with thiosemicarbazide. The reaction is generally carried out under acidic or neutral conditions, often using ethanol as a solvent. Refluxing the mixture for several hours ensures complete condensation.

Synthetic Route

  • Combine 4-hydroxyacetophenone and thiosemicarbazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Purify the resulting product through recrystallization or chromatography.

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone has various applications across different fields:

  • Pharmaceuticals: Explored for its potential as an antimicrobial and anticancer agent.
  • Coordination Chemistry: Used as a ligand to form metal complexes that may exhibit catalytic properties .
  • Research: Investigated for its role in enzyme inhibition studies and molecular docking experiments to understand its interactions at the molecular level .

Studies have demonstrated that (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone interacts with various biological targets:

  • Molecular Docking: Research indicates that this compound can effectively bind to enzymes like tyrosinase, stabilizing its conformation through hydrogen bonding and hydrophobic interactions with specific amino acids in the enzyme's active site .
  • In Vitro Studies: Shown to affect cellular processes by inhibiting key enzymes involved in metabolic pathways critical for cancer cell survival .

Several compounds share structural similarities with (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone. These include:

  • Thiosemicarbazones: A broader class known for similar biological activities.
  • Hydroxyphenyl Derivatives: Compounds containing hydroxyphenyl groups that exhibit various biological effects.

Unique Features

(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone stands out due to its unique combination of a hydroxyphenyl group and a thiosemicarbazone moiety. This combination enhances its ability to form metal complexes and provides a diverse range of biological activities not found in simpler derivatives.

List of Similar Compounds

  • (1E)-1-(2-Pyrazinyl)ethanone thiosemicarbazone
  • (1E)-1-(3-Hydroxyphenyl)ethanone thiosemicarbazone
  • (1E)-1-(2-Hydroxyphenyl)ethanone thiosemicarbazone

These compounds are also evaluated for their biological activities but may differ in their specific interactions and efficacy profiles compared to (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

209.06228316 g/mol

Monoisotopic Mass

209.06228316 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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